Chemical Structure, Properties, and Synthesis of 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid: A Comprehensive Technical Guide
Chemical Structure, Properties, and Synthesis of 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry and rational drug design, the strategic incorporation of fluorine is a paramount technique for modulating pharmacokinetics and target binding affinity. 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS: 1706456-26-9) represents a highly specialized, privileged heterocyclic building block[1]. By combining the kinase-targeting prowess of the oxindole core with the metabolic stability of a gem-difluoro moiety and the synthetic versatility of a carboxylic acid, this molecule serves as a critical intermediate for developing advanced therapeutics, including multi-targeted kinase inhibitors and GPCR agonists[2].
This whitepaper provides an in-depth analysis of the compound’s structural logic, physicochemical properties, and a self-validating synthetic protocol designed for high-yield laboratory execution.
Molecular Architecture and Physicochemical Profiling
The structural anatomy of 3,3-difluoro-2-oxoindoline-5-carboxylic acid is engineered to solve specific liabilities inherent to unsubstituted indolinones. To effectively utilize this building block, researchers must understand its quantitative parameters, which dictate its behavior in both synthetic workflows and biological assays.
Table 1: Physicochemical & Structural Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 3,3-Difluoro-2-oxoindoline-5-carboxylic acid | Standard IUPAC nomenclature defining the core scaffold[1]. |
| CAS Registry Number | 1706456-26-9 | Unique identifier for procurement and database indexing. |
| Molecular Formula | C9H5F2NO3 | Defines the stoichiometry and heavy atom count[1]. |
| Molecular Weight | 213.14 g/mol | Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area | ~66.4 Ų | Optimal for cellular permeability and intracellular target engagement. |
| Hydrogen Bond Metrics | 2 Donors / 3 Acceptors | Facilitates robust, directional interactions within protein active sites. |
Mechanistic SAR: The "Fluorine Effect" in Oxindoles
The unsubstituted 2-oxoindoline (oxindole) core is a well-documented hinge-binding motif, famously utilized in FDA-approved receptor tyrosine kinase (RTK) inhibitors like Sunitinib. However, standard oxindoles possess a critical metabolic liability: the C3 position is highly prone to enolization and subsequent oxidative degradation by cytochrome P450 enzymes.
The strategic installation of the 3,3-difluoro group resolves this via three mechanistic pathways:
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Conformational Locking: The gem-difluoro substitution locks the C3 carbon in an sp3 geometry, completely abolishing the enolization pathway and enhancing the metabolic half-life of the scaffold[3].
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pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atoms lowers the pKa of the adjacent indoline N-H. This increases the acidity of the proton, thereby enhancing its capacity as a hydrogen-bond donor when interacting with the kinase hinge region[4].
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Lipophilic Shielding: Fluorine increases the overall lipophilicity (LogP) of the molecule, improving membrane permeability while simultaneously acting as a weak hydrogen-bond acceptor.
The 5-carboxylic acid serves as an orthogonal synthetic handle. Positioned para to the indoline nitrogen, it experiences minimal steric hindrance, allowing for seamless amide coupling to extend the molecule into solvent-exposed regions of target proteins[2].
Fig 1: Structure-Activity Relationship (SAR) mapping of the 3,3-difluoro-2-oxoindoline scaffold.
Synthetic Methodology: Regioselective Deoxofluorination
The synthesis of 3,3-difluorooxindoles relies on the regioselective deoxofluorination of the corresponding isatin (1H-indole-2,3-dione) precursors[3].
Causality of Experimental Design
Directly treating a free carboxylic acid with Diethylaminosulfur trifluoride (DAST) generates an acyl fluoride, consuming excess reagent and complicating purification. Therefore, a self-validating two-step protocol is preferred: the carboxylic acid is first masked as an ethyl ester (ethyl isatin-5-carboxylate).
When exposed to DAST, the electronic disparity of the isatin core dictates the reaction's regioselectivity. The C2 amide carbonyl is nucleophilically inert due to resonance stabilization from the indoline nitrogen lone pair. Conversely, the C3 ketone is highly electrophilic, allowing DAST to selectively execute nucleophilic fluorination at the C3 position[4],[5].
Fig 2: Regioselective deoxofluorination and hydrolysis workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Regioselective Fluorination
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Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Suspend ethyl isatin-5-carboxylate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Causality: Absolute exclusion of moisture is critical; DAST reacts violently with water to yield highly corrosive hydrofluoric acid (HF) and thionyl fluoride.
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Addition: Cool the bright orange suspension to 0 °C using an ice bath. Dropwise add DAST (2.5 equiv, 25 mmol) via a syringe. Causality: The fluorination is highly exothermic. Initiating the reaction at 0 °C prevents the thermal decomposition of DAST and suppresses the formation of tarry byproducts[5].
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Reaction & Visual Validation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Self-Validation: The reaction progress is visually self-reporting. As the conjugated C3=O chromophore is converted to the sp3 gem-difluoro group, the solution will transition from a deep orange to a pale yellow.
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Quenching: Slowly pour the reaction mixture into a vigorously stirred saturated aqueous NaHCO3 solution at 0 °C. Causality: Safely neutralizes the HF generated during the deoxofluorination. Extract with DCM (3 × 30 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the intermediate ester.
Step 2: Ester Hydrolysis
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Saponification: Dissolve the crude ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate in a 3:1 mixture of THF and water (40 mL). Add Lithium hydroxide monohydrate ( LiOH⋅H2O , 3.0 equiv) and stir at room temperature for 4 hours.
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Isolation: Remove the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove organic impurities. Acidify the aqueous layer with 1M HCl to pH 2.
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Recovery: The target 3,3-difluoro-2-oxoindoline-5-carboxylic acid will precipitate as a white to pale-yellow solid. Filter, wash with cold water, and dry under high vacuum.
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Analytical Validation: Confirm structural integrity via NMR. The 19F NMR spectrum must show a characteristic signal (typically a singlet or an AB quartet if restricted) around -110 ppm, confirming the successful installation of the gem-difluoro group. The 13C NMR will lack the C3 ketone signal (~180 ppm) and instead display a triplet around 113 ppm due to carbon-fluorine coupling.
Applications in Advanced Therapeutics
Beyond its established role in oncology as a kinase inhibitor scaffold, 3,3-difluoro-2-oxoindoline-5-carboxylic acid is increasingly utilized in metabolic disease research. Recent patent literature highlights the use of this scaffold (and its carbaldehyde derivatives) in the synthesis of complex 4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. These compounds act as potent dual agonists for the Amylin and Calcitonin receptors, representing cutting-edge therapeutic candidates for the treatment of Type 2 diabetes, obesity, and metabolic syndrome[2]. The 5-carboxylic acid acts as the primary conjugation point for standard EDC/HOBt or HATU-mediated amide couplings, seamlessly integrating the fluorinated oxindole into larger macromolecular architectures.
References
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Title: 3,3-Difluoro-2-oxoindoline-5-carboxylic acid | C9H5F2NO3 | CID 84723468 Source: National Center for Biotechnology Information (NIH) - PubChem URL: [Link]
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Title: A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor Source: Organic Letters - ACS Publications URL: [Link]
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Title: The chemistry of isatins: a review from 1975 to 1999 Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]
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Title: An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent Source: Organic Letters - ACS Publications URL: [Link]
- Title: WO2025240893A1 - 4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives as amylin and/or calcitonin receptor agonists Source: Google Patents URL
Sources
- 1. 3,3-Difluoro-2-oxoindoline-5-carboxylic acid | C9H5F2NO3 | CID 84723468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2025240893A1 - 4-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives as amylin and/or calcitonin receptor agonists for the treatment of type 2 diabetes, obesity or overweight - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
